4-溴-2,6-二氟吡啶

描述

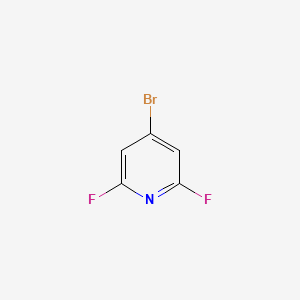

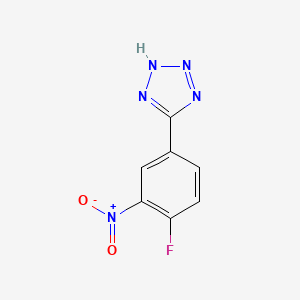

4-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative . It is used in various fields of research and industry. The molecular formula of 4-Bromo-2,6-difluoropyridine is C5H2BrF2N .

Synthesis Analysis

The synthesis of 4-Bromo-2,6-difluoropyridine involves the interaction of 2,3,6-trichloropyridine with KF in sulfolane . Another method involves the synthesis from symmetric trifluoropyridine . Both fluorine atoms allow for easy selective stepwise substitution, and the bromine atom provides easy access to additional functionalities through both Suzuki and Sonogashira Pd (0) cross-coupling reactions .Molecular Structure Analysis

The molecular weight of 4-Bromo-2,6-difluoropyridine is 193.977 Da . The InChI key of the compound is MJRNQISNYVXBKN-UHFFFAOYSA-N .Chemical Reactions Analysis

Fluoropyridines, such as 4-Bromo-2,6-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .Physical And Chemical Properties Analysis

4-Bromo-2,6-difluoropyridine has a density of 1.8±0.1 g/cm3 . It has a boiling point of 197.7±35.0 °C at 760 mmHg . The compound is a solid at room temperature .科学研究应用

双咪唑基吡啶的正交合成方法

Ruiz-Crespo等人(2022年)的研究描述了一种利用4-溴-2,6-二氟吡啶的正交合成途径,以获得非对称的双咪唑基2,4,6-三取代吡啶。该方法利用了氟原子的选择性取代和溴介导的Suzuki和Sonogashira交叉偶联反应,突出了该化合物在合成具有可调配位和光物理性质的络合物和金属有机结构中的作用(Ruiz-Crespo et al., 2022)。

多卤杂环化合物合成

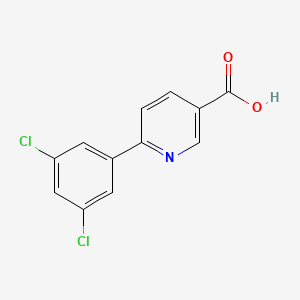

Benmansour等人(2007年)展示了4-溴-2,6-二氟吡啶在钯催化的Suzuki交叉偶联反应中的应用,以扩展多功能杂芳香衍生物的合成。这项工作强调了该化合物在生成用于构建多功能杂芳香化合物的多溴二氟吡啶骨架方面的实用性(Benmansour et al., 2007)。

光谱和理论研究

Vural和Kara(2017年)对一种结构类似的化合物5-溴-2-(三氟甲基)吡啶进行了光谱表征和理论研究,提供了关于其光谱特性和非线性光学(NLO)特性的见解。尽管不直接涉及4-溴-2,6-二氟吡啶,但这项研究有助于理解溴二氟吡啶的物理和化学行为(Vural & Kara, 2017)。

光解离动力学

Srinivas等人(2017年)探索了与4-溴-2,6-二氟吡啶相关的化合物4-溴-2,3,5,6-四氟吡啶的光解离动力学。他们关于光解离产物的各向异性分布的发现丰富了对溴二氟吡啶的光物理性质的理解,可能有助于设计光响应材料(Srinivas et al., 2017)。

安全和危害

未来方向

Fluoropyridines, including 4-Bromo-2,6-difluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .

作用机制

Target of Action

Fluoropyridines, a class of compounds to which 4-bromo-2,6-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Result of Action

Fluoropyridines are known to have interesting physical, chemical, and biological properties .

Action Environment

The synthesis of fluoropyridines often involves specific conditions, such as temperature control .

属性

IUPAC Name |

4-bromo-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNQISNYVXBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621520 | |

| Record name | 4-Bromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-difluoropyridine | |

CAS RN |

903513-58-6 | |

| Record name | 4-Bromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-bromo-2,6-difluoropyridine a useful starting material for synthesizing complex molecules?

A1: 4-bromo-2,6-difluoropyridine possesses a unique arrangement of reactive sites that allow for a high degree of control during chemical synthesis []. The two fluorine atoms can be selectively substituted in a stepwise manner, enabling the introduction of different functional groups at those positions. Meanwhile, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings []. This orthogonal reactivity makes 4-bromo-2,6-difluoropyridine an ideal platform for building complex molecules with precise control over the substitution pattern on the pyridine ring.

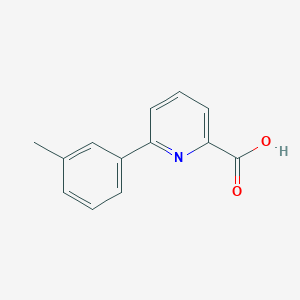

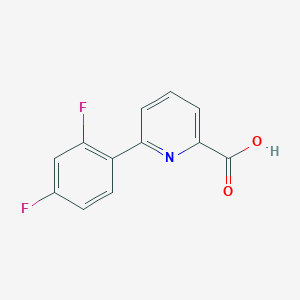

Q2: What specific applications benefit from using derivatives of 4-bromo-2,6-difluoropyridine?

A2: The research highlights the potential of 4-bromo-2,6-difluoropyridine derivatives in developing new materials with tailored properties []. Specifically, the study focuses on synthesizing nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. These compounds hold promise as building blocks for complexation and metalloorganic structures. By carefully choosing the substituents on the pyrazole, indazole, and pyridine rings, researchers can fine-tune the chelating and photophysical properties of the resulting materials []. This control over material properties is crucial for various applications, including catalysis, sensing, and optoelectronics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)